N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Description
Properties
IUPAC Name |
3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGYAIWFCQAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 4-bromophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the propanamide group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation and Reduction Reactions: Products include oxides and amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13BrF3NO3
- Molecular Weight : 404.18 g/mol
- CAS Number : 215519-06-5
The compound's structure includes:
- A trifluoromethoxy (–OCF3) group, which enhances lipophilicity and may influence biological activity.
- A bromopropanamide functional group, which is often associated with biological activity in various therapeutic areas.
Scientific Research Applications
-
Medicinal Chemistry
- N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide has been investigated as a potential lead compound for developing new pharmaceuticals. Its structural features may contribute to its effectiveness as an inhibitor for specific biological targets.
- Cancer Research
- Antituberculosis Activity
- Neurological Disorders
- Drug Design and Synthesis
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
The 2,2-dimethyl propanamide in introduces steric hindrance, which may limit conformational flexibility compared to the brominated chain in the target compound .
Aromatic Substituent Effects :
- The trifluoromethoxy group in the target compound is less electron-withdrawing than the nitro group in and , which could modulate electronic interactions in biological targets .
- The 4-chloro-3-(trifluoromethyl)phenyl group in combines halogen and trifluoromethyl motifs, offering distinct hydrophobic and halogen-bonding properties .
Synthetic Accessibility: The target compound’s synthesis likely involves etherification (for the phenoxy linkage) and amide coupling, whereas ’s derivative requires simpler alkylation steps due to its smaller substituents .
Crystallographic and Intermolecular Interactions :
- highlights the role of N—H⋯O hydrogen bonding in crystal packing. The target compound’s bromine atom may promote halogen bonding or π-stacking, though this remains speculative without crystallographic data .
Research Findings and Implications
- Reactivity : The bromine in the target compound offers a strategic handle for derivatization (e.g., cross-coupling reactions), unlike the hydroxyl or nitro groups in analogs, which are less versatile .
- Lipophilicity : The trifluoromethoxy group likely enhances membrane permeability compared to nitro or acetamido groups, aligning with trends in agrochemical design .
- Thermodynamic Stability : The absence of polar groups (e.g., hydroxy) in the target compound may improve thermal stability, a critical factor in industrial applications.
Biological Activity
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Chemical Formula : C16H13BrF3NO3
- Molecular Weight : 404.18 g/mol
- CAS Number : Specific identifiers are used for regulatory purposes and can be found in chemical databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, indicating a potential for targeted cancer therapy .
- Antimicrobial Properties : The compound may possess antimicrobial effects, particularly against Helicobacter pylori, which is implicated in gastric diseases. Similar compounds have demonstrated urease inhibition, which is a mechanism that can disrupt H. pylori's survival in acidic environments .
- Inhibition of Kinases : There is emerging evidence that compounds with similar structures act as kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and apoptosis. This activity could position the compound as a candidate for treating diseases associated with dysregulated kinase activity .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxic to tumor cells | |
| Antimicrobial | Inhibits H. pylori | |
| Kinase Inhibition | Potential inhibitor |
Notable Research Findings
- A study reported that derivatives of similar bromopropanamide compounds exhibited significant cytotoxicity against various human tumor cell lines, suggesting that modifications in the molecular structure can enhance anticancer efficacy .
- The discovery of novel BET bromodomain inhibitors has been linked to improved drug metabolism and pharmacokinetics (DMPK), indicating that structural modifications could lead to better therapeutic profiles for compounds like this compound .
Q & A
Q. What are the standard synthetic routes for N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide, and how can intermediates like 4-(3-bromopropoxy)phenol be utilized?
Methodological Answer: A two-step approach is typically employed:
- Step 1 : Bromopropoxylation of phenol derivatives using 3-bromopropanol under alkaline conditions to synthesize intermediates like 4-(3-bromopropoxy)phenol .
- Step 2 : Amide coupling via activation of the carboxylic acid (e.g., using EDC·HCl/HOBt) with 4-[4-(trifluoromethoxy)phenoxy]aniline. This mirrors procedures for analogous acrylamide derivatives, where esterification and amidation are critical . Key intermediates should be purified via column chromatography and characterized by -NMR to confirm regioselectivity.
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify aromatic proton environments and bromopropanamide linkage.
- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in structural studies of related trifluoromethylphenyl amides .
- FTIR Spectroscopy : To identify carbonyl (C=O, ~1650 cm) and C-Br (~600 cm) stretches.
Q. What safety protocols are critical when handling brominated amides like this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to mitigate inhalation risks, as brominated compounds may release toxic vapors.
- Follow waste disposal guidelines for halogenated organics, as outlined in safety data sheets for structurally similar amides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound when steric hindrance from trifluoromethoxy groups impedes amidation?
Methodological Answer:
- Catalytic System : Replace EDC·HCl with N,N-diisopropylcarbodiimide (DIC) and OxymaPure® to reduce racemization and improve coupling efficiency .
- Solvent Polarity : Use dimethylacetamide (DMA) instead of DMF to enhance solubility of bulky intermediates.
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions, as demonstrated in triazine-based amidation protocols .
Q. How should researchers address discrepancies in biological activity data when comparing this compound with its structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromo with chloro) and assess bioactivity shifts.
- Computational Modeling : Perform docking studies to evaluate binding affinity differences caused by trifluoromethoxy groups, referencing methods for phosphatase-targeting amides .
- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) by repeating experiments under standardized protocols .
Q. What strategies can resolve contradictory crystallographic data between this compound and its derivatives?
Methodological Answer:
- High-Resolution Diffraction : Collect data at synchrotron facilities to improve resolution (<1.0 Å) and refine hydrogen-bonding networks .
- Density Functional Theory (DFT) : Compare experimental torsion angles (e.g., C—C—N—C) with computational predictions to validate or adjust structural models.
- Multi-Crystal Averaging : Merge datasets from multiple crystals to mitigate disorder caused by flexible bromopropanamide chains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
